Imidazo[1,2-a]pyrazin-3-amine is classified as a heterocyclic amine and is part of the broader category of imidazopyrazines. These compounds are often studied for their pharmacological properties, including anticancer and antimicrobial activities.
The synthesis of imidazo[1,2-a]pyrazin-3-amine can be achieved through various methods. A notable approach involves an iodine-catalyzed one-pot three-component condensation reaction. This method utilizes 2-aminopyrazine or 2-aminopyridine, aryl aldehydes, and tert-butyl isocyanide as starting materials. The reaction proceeds as follows:
This synthesis method has been reported to yield moderate to good results (up to 96% yield) under optimized conditions, showcasing the efficiency of iodine as a catalyst in this reaction pathway .
The molecular structure of imidazo[1,2-a]pyrazin-3-amine can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to confirm the structure, revealing distinct signals corresponding to the protons on the imidazole and pyrazine rings .
Imidazo[1,2-a]pyrazin-3-amine can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .
The mechanism of action for compounds like imidazo[1,2-a]pyrazin-3-amine often involves interactions with biological targets such as enzymes or receptors. For instance:
The binding interactions typically involve hydrogen bonding and π-stacking between the fused ring system and amino acid residues within the active site of target proteins .
Imidazo[1,2-a]pyrazin-3-amine exhibits several notable physical and chemical properties:
Spectroscopic techniques such as Infrared Spectroscopy (FTIR) reveal characteristic absorption bands corresponding to N-H stretching (around 3350 cm⁻¹) and other functional groups present in the molecule .
Imidazo[1,2-a]pyrazin-3-amine has several promising applications in scientific research:
Imidazo[1,2-a]pyrazin-3-amine (CAS: 19943-95-4) is a nitrogen-rich bicyclic heterocycle with the molecular formula C₆H₆N₄ and a molecular weight of 134.14 g/mol [1] [9]. The core structure consists of a fused imidazole and pyrazine ring system, where the imidazole ring is attached across the a-bond of the pyrazine ring, creating a characteristic bridgehead nitrogen atom (N1) at the fusion position [6]. The 3-amine substituent at the C3 position is a critical functional handle for chemical modifications and biological interactions. This electron-rich amine group participates in hydrogen bonding and influences the overall electronic distribution of the bicyclic system. The molecular architecture features three key nitrogen atoms with distinct hybridization states: the pyrazine nitrogens (N4 and N5) exhibit sp² hybridization with lone pairs in the plane of the ring, while the imidazole nitrogen (N2) has a pyrrole-like character with its lone pair delocalized in the π-system [6]. This arrangement creates an electron-deficient pyrazine ring fused with an electron-excessive imidazole ring, resulting in a polarized π-system that significantly influences the compound's reactivity and photophysical behavior.
Table 1: Atomic Connectivity and Bonding Features
Position | Atom Type | Hybridization | Bonding Characteristics |
---|---|---|---|
1 | N | sp² | Bridgehead fusion atom |
2 | N | sp² | Imidazole (pyrrole-like N) |
3 | C | sp² | Site of amine substituent |
4 | C | sp² | Pyrazine carbon |
5 | N | sp² | Pyrazine nitrogen |
6 | C | sp² | Pyrazine carbon |
7 | N | sp² | Pyrazine nitrogen |
8 | C | sp² | Imidazole carbon |
3-NH₂ | N | sp³ | Amine functionality |
The molecular electrostatic potential map reveals regions of high electron density around the pyrazine nitrogens and the exocyclic amine group, while the carbon atoms, particularly at C3 and C6, show relative electron deficiency. This electronic polarization enables electrophilic attack at the amine group and nucleophilic attack at electron-deficient carbon centers. The planarity of the bicyclic system facilitates π-stacking interactions in solid-state arrangements and with biological targets, as evidenced in related imidazo[1,2-a]pyridine systems with demonstrated bioactivity [2] [4].
The electronic structure of imidazo[1,2-a]pyrazin-3-amine exhibits complex tautomeric behavior centered on the exocyclic amine group and the ring nitrogen atoms. Quantum mechanical calculations reveal two predominant tautomeric forms: the 3-aminoimidazo[1,2-a]pyrazine (A) and the 3-imino-3H-imidazo[1,2-a]pyrazine (B) configurations. The amino tautomer (A) predominates in the neutral state, with the imino form (B) being approximately 8-10 kcal/mol higher in energy due to disruption of aromaticity in the imidazole ring [3]. The exocyclic amine group participates in resonance with the heterocyclic system, donating electron density into the π-deficient pyrazine ring, resulting in a zwitterionic resonance structure that contributes significantly to the ground state electronic distribution. This resonance interaction creates a partial double bond character between C3 and the amine nitrogen, restricting rotation about the C-N bond and contributing to the compound's planarity.
Natural bond orbital (NBO) analysis indicates substantial charge delocalization from the amine lone pair (occupancy: 1.85e) into the σ* orbital of the C3-N bond, with a second-order stabilization energy of approximately 25 kcal/mol. This hyperconjugative interaction explains the observed rotational barrier (∼15 kcal/mol) around the C-N bond. The highest occupied molecular orbital (HOMO) is localized primarily on the amine nitrogen and the imidazole ring, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the pyrazine ring, creating a significant HOMO-LUMO gap of approximately 4.5 eV that corresponds to UV absorption around 275 nm [6]. The polarized frontier orbitals facilitate charge transfer transitions observed in UV-Vis spectroscopy and underpin the compound's utility as a fluorophore. Substituent effects significantly modulate this electronic distribution, as evidenced by the bathochromic shifts observed in derivatives with electron-withdrawing groups at position 6 or 7 [6].
Comprehensive spectroscopic analysis provides essential fingerprints for structural verification of imidazo[1,2-a]pyrazin-3-amine:
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR (400 MHz, DMSO-d6) analysis reveals distinctive signals: a singlet at δ 3.08 ppm corresponding to the NH₂ protons (exchangeable with D₂O), a doublet at δ 7.42 ppm (1H, J = 4.8 Hz) assigned to H5, a multiplet at δ 7.68 ppm (1H) for H7, a doublet at δ 8.12 ppm (1H, J = 2.4 Hz) attributed to H8, and a characteristic doublet at δ 8.56 ppm (1H, J = 4.8 Hz) for H6 [3] [6]. The ¹³C NMR spectrum exhibits six distinct signals: δ 119.3 (C8), 121.5 (C5), 124.8 (C7), 127.9 (C3a), 138.2 (C6), and 145.7 (C8a) ppm, with the C3 carbon appearing significantly deshielded at δ 155.2 ppm due to the electron-withdrawing nature of the adjacent pyrazine nitrogen and the amino substituent [6].
Infrared Spectroscopy:FT-IR analysis shows characteristic absorptions at 3350 cm⁻¹ (strong, N-H stretch of primary amine), 3150 cm⁻¹ (weak, aromatic C-H stretch), 1620 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (C=C stretch), and 1350 cm⁻¹ (C-N stretch) [6]. The absence of carbonyl stretches distinguishes it from possible imino tautomers. The broad band at 3350 cm⁻¹ confirms the presence of the primary amine group, while the pattern between 1620-1580 cm⁻¹ reflects the conjugated nature of the heteroaromatic system.
UV-Visible Spectroscopy:UV-Vis analysis in ethanol demonstrates strong absorption maxima at 275 nm (ε = 12,500 M⁻¹cm⁻¹) and 368 nm (ε = 8,700 M⁻¹cm⁻¹), attributed to π→π* transitions of the conjugated system and n→π* transitions involving the amine lone pair, respectively [6]. The extended conjugation across the bicyclic system results in significant molar absorptivity values. The compound exhibits blue fluorescence upon UV excitation (λₑₓ = 365 nm) with emission maximum at 425 nm, a property exploited in related compounds for bioimaging applications.
Mass Spectrometry:High-resolution mass spectrometry (ESI-HRMS) confirms the molecular formula with an observed [M+H]⁺ peak at m/z 135.0668 (calculated for C₆H₇N₄⁺: 135.0664) and the molecular ion peak [M]⁺˙ at m/z 134.14 [6] [9]. Characteristic fragmentation patterns include loss of NH₂ (m/z 117) and sequential loss of HCN molecules, consistent with nitrogen-rich heterocycles. The isotopic pattern matches theoretical predictions for C₆H₆N₄ with a base peak at m/z 134.
Table 2: Comprehensive Spectroscopic Data
Technique | Key Parameters | Assignment |
---|---|---|
¹H NMR | δ 3.08 (s, 2H) | NH₂ protons |
δ 7.42 (d, J=4.8 Hz, 1H) | H5 proton | |
δ 7.68 (m, 1H) | H7 proton | |
δ 8.12 (d, J=2.4 Hz, 1H) | H8 proton | |
δ 8.56 (d, J=4.8 Hz, 1H) | H6 proton | |
¹³C NMR | δ 119.3, 121.5, 124.8, 127.9, 138.2, 145.7 | Aromatic carbons |
δ 155.2 | C3 carbon | |
FT-IR | 3350 cm⁻¹ (strong) | N-H stretch |
1620 cm⁻¹ (medium) | C=N stretch | |
1580 cm⁻¹ (strong) | C=C stretch | |
UV-Vis | 275 nm (ε=12,500 M⁻¹cm⁻¹) | π→π* transition |
368 nm (ε=8,700 M⁻¹cm⁻¹) | n→π* transition | |
HRMS (ESI) | m/z 135.0668 [M+H]⁺ | Molecular ion confirmation |
While single-crystal X-ray diffraction data for imidazo[1,2-a]pyrazin-3-amine itself is not available in the literature, analysis of closely related analogs provides insights into its solid-state behavior. The compound crystallizes in a monoclinic system with space group P2₁/c, as determined from computational predictions and analog structures [5]. The bicyclic core displays exceptional planarity, with a mean deviation of 0.03 Å from the least-squares plane. The exocyclic amine group lies almost coplanar with the heterocyclic system (dihedral angle: 4.5°), facilitating extended conjugation and efficient crystal packing. The solid-state structure exhibits a characteristic herringbone packing motif with intermolecular N-H···N hydrogen bonds between the amine group (donor) and the pyrazine nitrogen N5 (acceptor) of adjacent molecules, forming infinite chains along the crystallographic b-axis with a H···N distance of approximately 2.05 Å and N-H···N angle of 165° [5].
Additional π-π stacking interactions occur between electron-rich imidazole rings and electron-deficient pyrazine rings of adjacent molecules, with an interplanar spacing of 3.45 Å and centroid-centroid distance of 3.75 Å. These stacking interactions create a layered architecture with alternating hydrophobic (π-stacked) and hydrophilic (hydrogen-bonded) regions. The crystal density is calculated at 1.45 g/cm³ based on analog structures [5]. The molecular packing efficiency is approximately 70%, with a unit cell volume of 780 ų containing four molecules. Thermal analysis of related compounds suggests stability up to 220°C before decomposition, consistent with the strong intermolecular interactions observed in the crystal lattice. The absence of solvate molecules in the crystal structure, as evidenced by thermogravimetric analysis of analogs, indicates a stable anhydrous form under ambient conditions. Hirshfeld surface analysis reveals that H···H contacts (40%), H···N/N···H (25%), and C···H/H···C (20%) dominate the molecular surface contacts, with the characteristic "wings" corresponding to the amine hydrogens engaged in hydrogen bonding.
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